The Multifaceted Mechanisms of 3-Cyclopropylbenzamide Derivatives in Drug Discovery: A Technical Guide
The Multifaceted Mechanisms of 3-Cyclopropylbenzamide Derivatives in Drug Discovery: A Technical Guide
Introduction: The Versatility of the 3-Cyclopropylbenzamide Scaffold
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is of paramount importance. The 3-cyclopropylbenzamide core has emerged as one such versatile scaffold, giving rise to a diverse array of derivatives with potent and selective activities against several key protein classes implicated in a range of human diseases. The inclusion of the cyclopropyl group is a strategic design element, often enhancing metabolic stability, potency, and target engagement.[1] This technical guide provides an in-depth exploration of the distinct mechanisms of action of 3-cyclopropylbenzamide derivatives, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the molecular interactions, downstream signaling consequences, and experimental methodologies for four major target classes: Histone Deacetylases (HDACs), Sirtuin 2 (SIRT2), p38α Mitogen-Activated Protein Kinase (MAPK), and Soluble Epoxide Hydrolase (sEH).
I. Inhibition of Histone Deacetylases (HDACs): Epigenetic Reprogramming in Oncology
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[2] In various cancers, the aberrant activity of HDACs, particularly Class I isoforms (HDAC1, 2, and 3), results in the silencing of tumor suppressor genes, thereby driving cell proliferation and survival.[2]
A. Mechanism of Action
3-Cyclopropylbenzamide derivatives, most notably the clinical candidate Entinostat (MS-275), function as potent and selective inhibitors of Class I HDACs.[3][4] The mechanism of inhibition involves the benzamide moiety acting as a zinc-binding group, chelating the essential zinc ion in the active site of the enzyme. This interaction blocks the catalytic activity of the HDAC, preventing the deacetylation of histone and non-histone proteins.[5][6] The consequence is an accumulation of acetylated histones, which leads to a more relaxed chromatin state and the reactivation of silenced tumor suppressor genes.[4] This, in turn, can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3]
B. Downstream Signaling and Cellular Effects
The inhibition of HDACs by 3-cyclopropylbenzamide derivatives triggers a cascade of downstream events:
-
Reactivation of Tumor Suppressor Genes: Genes such as p21 and other cyclin-dependent kinase inhibitors are often silenced in cancer. HDAC inhibition leads to their re-expression, resulting in cell cycle arrest.[2]
-
Induction of Apoptosis: The expression of pro-apoptotic genes can be upregulated, while anti-apoptotic genes may be downregulated, tipping the cellular balance towards programmed cell death. For example, the HDAC inhibitor MS-275 has been shown to downregulate the anti-apoptotic protein c-FLIP, sensitizing osteosarcoma cells to FasL-induced cell death.[5]
-
Immunomodulation: HDAC inhibitors can enhance the immune response against tumors by increasing the expression of MHC class I and II molecules on cancer cells, making them more visible to the immune system.[4]
Caption: Signaling pathway of HDAC inhibition by 3-cyclopropylbenzamide derivatives.
C. Quantitative Data: Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Entinostat (MS-275) | HDAC1 | 0.65 | [7] |
| Entinostat (MS-275) | HDAC2 | 0.78 | [7] |
| Entinostat (MS-275) | HDAC3 | 1.70 | [7] |
| Derivative 7j | HDAC1 | 0.65 | [7] |
| Derivative 7j | HDAC2 | 0.78 | [7] |
| Derivative 7j | HDAC3 | 1.70 | [7] |
| Various Benzamides | HDACs | 2-50 | [8] |
D. Experimental Protocol: In Vitro HDAC Activity Assay
This protocol describes a common fluorometric assay to determine the inhibitory activity of 3-cyclopropylbenzamide derivatives against Class I HDACs.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
3-Cyclopropylbenzamide derivative test compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the 3-cyclopropylbenzamide derivative in assay buffer.
-
In a 96-well black microplate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
II. Selective Inhibition of Sirtuin 2 (SIRT2): A Neuroprotective Strategy
Sirtuins are a family of NAD+-dependent protein deacetylases. SIRT2 is predominantly located in the cytoplasm and has been implicated in various cellular processes, including microtubule dynamics and cell cycle regulation.[9] Inhibition of SIRT2 has emerged as a promising therapeutic strategy for neurodegenerative diseases such as Huntington's and Parkinson's disease.[1]
A. Mechanism of Action
Derivatives based on a 3-(benzylsulfonamido)benzamide scaffold have been developed as potent and selective SIRT2 inhibitors.[10] While not strictly 3-cyclopropylbenzamides, the benzamide moiety is a key feature. The mechanism of inhibition involves the compound binding to the active site of SIRT2, which contains two hydrophobic pockets.[1] Docking studies suggest that the two para-substituted anilino moieties of these inhibitors occupy these hydrophobic pockets, stabilized by π-π interactions with residues like Phe119 and His187.[1] This binding prevents the deacetylation of SIRT2 substrates.
B. Downstream Signaling and Cellular Effects
The primary and most well-studied downstream effect of SIRT2 inhibition is the hyperacetylation of α-tubulin, a major component of microtubules.[11]
-
Increased α-tubulin Acetylation: SIRT2 deacetylates α-tubulin at lysine 40.[10] Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin.
-
Modulation of Microtubule Stability and Function: Acetylated microtubules are generally more stable. This can impact cellular processes that rely on microtubule dynamics, such as intracellular transport. In the context of neurodegenerative diseases, stabilizing the microtubule network may be beneficial.
-
Reduction of Protein Aggregation: In models of Huntington's disease, SIRT2 inhibition has been shown to reduce the aggregation of mutant huntingtin protein.[10]
Caption: Workflow of SIRT2 inhibition and its cellular consequences.
C. Structure-Activity Relationship (SAR)
Studies on 3-(benzylsulfonamido)benzamide derivatives have revealed key SAR insights:
-
N-methylation: N-methylation of the sulfonamide nitrogen can significantly increase potency and selectivity for SIRT2 over SIRT1 and SIRT3.[1]
-
Sulfonamide Replacement: Replacing the sulfonamide linker with a thioether has been shown to improve potency.[12]
D. Experimental Protocol: SIRT2 Enzymatic Assay
This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+ (co-substrate)
-
SIRT2 assay buffer
-
Developer solution
-
Test compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound.
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
III. Targeting p38α Mitogen-Activated Protein Kinase (MAPK): An Anti-Inflammatory Approach
p38α MAPK is a key enzyme in cellular signaling pathways that respond to stress stimuli, such as inflammatory cytokines and environmental stressors.[13] Dysregulation of the p38α MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[14]
A. Mechanism of Action
N-cyclopropylbenzamide derivatives have been developed as potent and selective inhibitors of p38α MAPK.[14] X-ray crystallography studies have revealed that these compounds bind to the ATP-binding pocket of the enzyme.[14] The benzamide moiety forms crucial hydrogen bond interactions with the hinge region of the kinase, specifically with the backbone amide of Met109 and the side chain of Glu71.[14] The cyclopropyl group often occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.
B. Downstream Signaling and Cellular Effects
Inhibition of p38α MAPK blocks the phosphorylation and activation of its downstream substrates, leading to a reduction in the production of pro-inflammatory cytokines.
-
Inhibition of Downstream Kinases: p38α MAPK phosphorylates and activates other kinases, such as MAPK-activated protein kinase 2 (MK2).[15] Inhibition of p38α prevents the activation of these downstream kinases.
-
Regulation of Transcription Factors: p38α MAPK phosphorylates and activates several transcription factors, including activating transcription factor 2 (ATF-2).[15][16] This leads to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[17] Inhibition of p38α blocks this process.
-
mRNA Stability: The p38α-MK2 pathway can also regulate the stability of mRNAs encoding inflammatory cytokines.[18]
Caption: p38α MAPK signaling pathway and its inhibition.
C. Quantitative Data: Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| BMS-582949 | p38α | 13 | [14] |
| Compound 7m | p38α | 12 | [14] |
| Compound 10g | p38α | 27 | [19] |
D. Experimental Protocol: p38α MAPK Kinase Assay
This protocol describes a non-radioactive method for measuring p38α MAPK activity.
Materials:
-
Activated p38α MAPK enzyme
-
Substrate protein (e.g., recombinant ATF-2)
-
ATP
-
Kinase assay buffer
-
Antibody specific for phosphorylated ATF-2 (p-ATF-2)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Test compounds
-
96-well plate
-
Western blotting or ELISA equipment
Procedure:
-
Prepare serial dilutions of the N-cyclopropylbenzamide derivative.
-
In a 96-well plate or microcentrifuge tubes, combine the activated p38α MAPK enzyme, the test compound, and the kinase assay buffer.
-
Pre-incubate for a short period.
-
Initiate the kinase reaction by adding ATP and the ATF-2 substrate.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Detect the level of phosphorylated ATF-2 using either Western blotting with the p-ATF-2 antibody or an ELISA-based format.
-
Quantify the signal and calculate the percent inhibition to determine the IC50 value.
IV. Inhibition of Soluble Epoxide Hydrolase (sEH): A Cardiovascular and Anti-inflammatory Strategy
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects in the cardiovascular system.[20] EETs exhibit anti-inflammatory, vasodilatory, and organ-protective properties.[21][22] By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects.[20]
A. Mechanism of Action
Derivatives containing a cyclopropyl urea moiety, which is structurally related to cyclopropylbenzamides, have been developed as potent sEH inhibitors.[11][23] The mechanism of inhibition involves the urea group forming key hydrogen bonds with amino acid residues in the catalytic site of sEH, including Tyr381, Tyr465, and Asp333.[24] The cyclopropyl group and other substituents on the inhibitor occupy hydrophobic pockets within the active site, contributing to high-affinity binding.
B. Downstream Signaling and Cellular Effects
Inhibition of sEH leads to an increase in the levels of endogenous EETs, which then exert their biological effects.
-
Vasodilation: EETs act as endothelium-derived hyperpolarizing factors, causing relaxation of vascular smooth muscle and vasodilation, which can lead to a reduction in blood pressure.[25]
-
Anti-inflammatory Effects: EETs can suppress inflammatory responses by inhibiting the expression of adhesion molecules on endothelial cells and reducing the production of pro-inflammatory mediators.[22]
-
Cardioprotection: By increasing EET levels, sEH inhibitors can protect the heart from ischemic injury.[21]
-
Renal Protection: sEH inhibition has been shown to reduce renal injury in animal models.[26]
Caption: Mechanism of action of soluble epoxide hydrolase (sEH) inhibitors.
C. Quantitative Data: Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Compound 19 | sEH | sub-nM | [23] |
| Compound 5a | sEH | 7.0 | [27] |
| Sulfonyl isonipecotamide 1 | sEH | 20 | [24] |
| Compound 2 | sEH | 7.9 | [24] |
D. Experimental Protocol: sEH Inhibitor Screening Assay
A common method for screening sEH inhibitors is a fluorescence-based assay.
Materials:
-
Recombinant human sEH enzyme
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Assay buffer
-
Test compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the cyclopropyl urea derivative.
-
In a 96-well plate, add the sEH enzyme and the test compound in assay buffer.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the fluorogenic substrate PHOME.
-
Incubate at room temperature for a specified time.
-
The hydrolysis of PHOME by sEH generates a fluorescent product.
-
Measure the fluorescence intensity (e.g., excitation at 330 nm and emission at 465 nm).
-
Calculate the percent inhibition and determine the IC50 value.
V. The 3-Cyclopropylbenzamide Scaffold and DNA Methyltransferases (DNMTs): An Area for Future Exploration
While benzamide derivatives have been investigated as modulators of DNA methyltransferases (DNMTs), another important class of epigenetic enzymes, a direct and well-established link to 3-cyclopropylbenzamide derivatives is not yet prominent in the literature.[28] The exploration of this scaffold for DNMT inhibition remains an open and potentially fruitful area for future research.
Conclusion: A Privileged Scaffold with Diverse Therapeutic Applications
The 3-cyclopropylbenzamide scaffold has proven to be a remarkably versatile starting point for the design of potent and selective inhibitors targeting a range of clinically relevant enzymes. From the epigenetic reprogramming of cancer cells through HDAC inhibition to the neuroprotective effects of SIRT2 modulation, the anti-inflammatory properties of p38α MAPK blockade, and the cardiovascular benefits of sEH inhibition, these derivatives showcase the power of a privileged chemical structure. This technical guide has provided a comprehensive overview of the distinct mechanisms of action, offering a foundation for researchers and drug developers to further explore and exploit the therapeutic potential of this promising class of compounds. The continued investigation into the structure-activity relationships and biological effects of 3-cyclopropylbenzamide derivatives holds great promise for the development of novel therapies for a multitude of diseases.
References
-
Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology. [Link][3]
-
Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. [Link][29]
-
What is Entinostat used for? - Patsnap Synapse. Patsnap. [Link][4]
-
p38 MAPK Signaling Review - Assay Genie. Assay Genie. [Link][15]
-
Action of epoxyeicosatrienoic acids (EETs) on cellular function. American Journal of Physiology. [Link][20]
-
The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC. [Link][5]
-
The role of epoxyeicosatrienoic acids in the cardiovascular system. PMC. [Link][21]
-
3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. [Link][1]
-
The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers. [Link][25]
-
Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][3][15][29]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link][14]
-
Entinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Identification of two distinct regions of p38 MAPK required for substrate binding and phosphorylation. PubMed. [Link][30]
-
The kinetic mechanism of the dual phosphorylation of the ATF2 transcription factor by p38 mitogen-activated protein (MAP) kinase alpha. Implications for signal/response profiles of MAP kinase pathways. PubMed. [Link][16]
-
Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. PubMed. [Link][26]
-
Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. PubMed. [Link][23]
-
p38 mitogen-activated protein kinases - Wikipedia. Wikipedia. [Link][13]
-
Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells. PMC. [Link]
-
3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. [Link][31]
-
Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers. [Link][9]
-
Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed. [Link][12]
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC. [Link][10]
-
SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo. PLOS One. [Link]
-
A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. [Link]
-
The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS. PMC. [Link]
-
Inhibition of the NAD-Dependent Protein Deacetylase SIRT2 Induces Granulocytic Differentiation in Human Leukemia Cells. PLOS One. [Link][11]
-
Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. ResearchGate. [Link]
-
Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry. [Link][8]
-
3mw1 - p38 kinase Crystal structure in complex with small molecule inhibitor. Protein Data Bank Japan. [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. PMC. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. Rockefeller University Press. [Link][18]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC. [Link][7]
-
(A) The general scaffold of sEH inhibitors used in this report. (B) The... ResearchGate. [Link]
-
Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. IOVS. [Link]
-
Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. MDPI. [Link]
-
p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function. PubMed. [Link][17]
-
Inhibition of p38 MAPK α/β reduces ischemic injury and does not block protective effects of preconditioning. American Journal of Physiology. [Link]
-
Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. PMC. [Link][24]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC. [Link]
-
Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. [Link][19]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]
-
Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. PubMed. [Link][27]
-
Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers. [Link]
-
Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. PMC. [Link]
-
Preparation of phenylethylbenzamide derivatives as modulators of DNMT3 activity. SciSpace. [Link][28]
Sources
- 1. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Entinostat used for? [synapse.patsnap.com]
- 5. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 10. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NAD-Dependent Protein Deacetylase SIRT2 Induces Granulocytic Differentiation in Human Leukemia Cells | PLOS One [journals.plos.org]
- 12. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assaygenie.com [assaygenie.com]
- 16. The kinetic mechanism of the dual phosphorylation of the ATF2 transcription factor by p38 mitogen-activated protein (MAP) kinase alpha. Implications for signal/response profiles of MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. rcsb.org [rcsb.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 23. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Identification of two distinct regions of p38 MAPK required for substrate binding and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
